

An In-depth Technical Guide to (S)-(-)-2-(Boc-amino)-1,4-butanediol

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Compound of Interest

Compound Name: (S)-(-)-2-(Boc-amino)-1,4-butanediol

Cat. No.: B143952

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-2-(Boc-amino)-1,4-butanediol is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its bifunctional nature, possessing both a protected amine and two hydroxyl groups, allows for a variety of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and its applications in research and development.

Chemical and Physical Properties

(S)-(-)-2-(Boc-amino)-1,4-butanediol is a white to off-white crystalline solid. Its chemical structure consists of a four-carbon chain with a tert-butoxycarbonyl (Boc) protected amine at the second position and hydroxyl groups at the first and fourth positions. The "(S)" designation indicates the stereochemistry at the chiral center.

Table 1: Chemical and Physical Properties of **(S)-(-)-2-(Boc-amino)-1,4-butanediol**

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₉ NO ₄	[1]
Molecular Weight	205.25 g/mol	[1]
CAS Number	128427-10-1	[1]
Appearance	White crystalline powder	
Melting Point	65-69 °C	[2]
Optical Rotation	[α] ₂₀ /D -8° (c=1 in chloroform)	[2]
Purity	≥97%	[2]
Solubility	Soluble in chloroform.	[2]

Spectroscopic Data

The structural features of **(S)-(-)-2-(Boc-amino)-1,4-butanediol** give rise to a characteristic spectroscopic profile.

- ¹H NMR (Proton Nuclear Magnetic Resonance):** The proton NMR spectrum is expected to show distinct signals for the protons of the butyl chain, the Boc protecting group, and the hydroxyl groups. The protons on the carbon adjacent to the hydroxyl and amino groups will exhibit characteristic chemical shifts and coupling patterns.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):** The ¹³C NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the Boc group will appear in the downfield region, while the carbons of the butyl chain and the tert-butyl group will be found in the upfield region.
- FT-IR (Fourier-Transform Infrared Spectroscopy):** The IR spectrum will show characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretch of the Boc group (typically around 1680-1700 cm⁻¹), and a broad O-H stretch from the two hydroxyl groups (around 3200-3600 cm⁻¹).[3]

Experimental Protocols

The most common and efficient synthesis of **(S)-(-)-2-(Boc-amino)-1,4-butanediol** starts from the readily available and chiral amino acid, L-aspartic acid. The synthesis involves two key steps: protection of the amino group and reduction of the carboxylic acid functionalities.

Synthesis of (S)-(-)-2-(Boc-amino)-1,4-butanediol from L-Aspartic Acid

This experimental protocol outlines a typical laboratory-scale synthesis.

Step 1: N-Boc Protection of L-Aspartic Acid

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve L-aspartic acid in a suitable solvent system, such as a mixture of dioxane and water.
- **Basification:** Add a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group, making it nucleophilic.
- **Addition of Boc Anhydride:** Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture at room temperature. The reaction is typically stirred for several hours to ensure complete protection of the amino group.
- **Work-up:** After the reaction is complete, the mixture is typically acidified and extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield N-Boc-L-aspartic acid.

Step 2: Reduction of N-Boc-L-Aspartic Acid to (S)-(-)-2-(Boc-amino)-1,4-butanediol

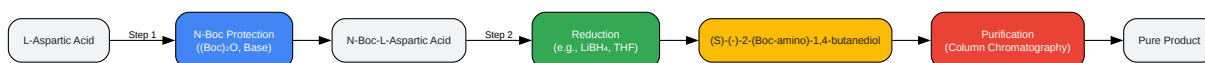
- **Esterification (Optional but Recommended):** To facilitate the reduction, the carboxylic acid groups of N-Boc-L-aspartic acid are often converted to their corresponding methyl or ethyl esters. This can be achieved by reacting with methanol or ethanol in the presence of an acid catalyst.
- **Reduction:** The N-Boc-L-aspartic acid (or its diester) is dissolved in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

- **Reducing Agent:** A reducing agent, such as lithium borohydride (LiBH_4) or sodium borohydride (NaBH_4) in combination with a promoter, is slowly added to the solution, often at a reduced temperature (e.g., $0\text{ }^\circ\text{C}$).
- **Reaction Monitoring:** The progress of the reduction is monitored by techniques like thin-layer chromatography (TLC).
- **Quenching and Work-up:** Once the reaction is complete, it is carefully quenched by the slow addition of water or an acidic solution. The product is then extracted into an organic solvent. The combined organic extracts are washed, dried, and the solvent is evaporated.
- **Purification:** The crude product is purified by column chromatography on silica gel to afford pure **(S)-(-)-2-(Boc-amino)-1,4-butanediol**.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **(S)-(-)-2-(Boc-amino)-1,4-butanediol** from L-aspartic acid.



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Caption: General synthesis workflow for **(S)-(-)-2-(Boc-amino)-1,4-butanediol**.

Applications in Drug Development and Research

(S)-(-)-2-(Boc-amino)-1,4-butanediol serves as a versatile chiral intermediate in the synthesis of a wide range of complex molecules. Its primary applications are found in:

- **Asymmetric Synthesis:** The defined stereochemistry at the C2 position makes it an excellent starting material for the synthesis of enantiomerically pure compounds.

- **Synthesis of Novel Ligands:** The hydroxyl groups can be further functionalized to create novel ligands for catalysis or as part of biologically active molecules.
- **Pharmaceutical Intermediates:** It is a key building block in the synthesis of various pharmaceutical agents, where the stereochemistry is crucial for biological activity.

Safety and Handling

(S)-(-)-2-(Boc-amino)-1,4-butanediol should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is a combustible solid. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(S)-(-)-2-(Boc-amino)-1,4-butanediol is a valuable and versatile chiral building block with significant applications in organic synthesis and drug discovery. Its straightforward synthesis from L-aspartic acid and its unique structural features make it an important tool for chemists in both academic and industrial research settings. This guide provides the fundamental information required for its effective use and handling.

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